REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[O-]S([O-])(=O)=O.[Ca+2].[F:12][C:13]1[CH:18]=[C:17]([S:19]([CH3:22])(=[O:21])=[O:20])[CH:16]=[CH:15][C:14]=1[N:23]1[C:27]2[NH:28][CH:29]=[N:30][C:31](=O)[C:26]=2[CH:25]=[N:24]1.CN(C)C=O>CC(C)=O>[Cl:3][C:31]1[N:30]=[CH:29][N:28]=[C:27]2[N:23]([C:14]3[CH:15]=[CH:16][C:17]([S:19]([CH3:22])(=[O:21])=[O:20])=[CH:18][C:13]=3[F:12])[N:24]=[CH:25][C:26]=12 |f:1.2|
|
Name
|
|
Quantity
|
379.1 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Ca+2]
|
Name
|
1-(2-Fluoro-4-methanesulfonyl-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)S(=O)(=O)C)N1N=CC2=C1NC=NC2=O
|
Name
|
|
Quantity
|
9.43 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9.43 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the contents were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, a condenser and a tube
|
Type
|
CUSTOM
|
Details
|
a slurry was obtained
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for another 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
gradually cooled to 55° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was further cooled to 23° C.
|
Type
|
CUSTOM
|
Details
|
a precipitate was obtained
|
Type
|
CUSTOM
|
Details
|
which was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was quenched by slow dropwise addition into ice water (1.5 L)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
was kept at 0° C. or below
|
Type
|
TEMPERATURE
|
Details
|
by cooling with an ice-salt bath
|
Type
|
CUSTOM
|
Details
|
Product 4-chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine (7) crystallized out of the quenched mixtures
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
FILTRATION
|
Details
|
The solids from both filtrations
|
Type
|
WASH
|
Details
|
washed with water (2×500 mL), 10% aqueous NaHCO3 (2×500 mL), and water (2×500 mL) until the filtrate
|
Type
|
CUSTOM
|
Details
|
dried overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride (600 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
ADDITION
|
Details
|
Hexane (200 mL) was added to the filtrate and methylene chloride
|
Type
|
CUSTOM
|
Details
|
was removed by rotary evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Product crystallized from the hexane solution
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=N1)N(N=C2)C2=C(C=C(C=C2)S(=O)(=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |